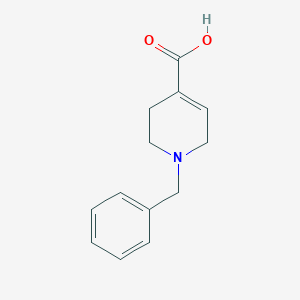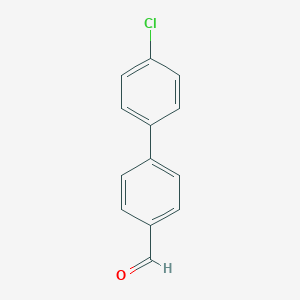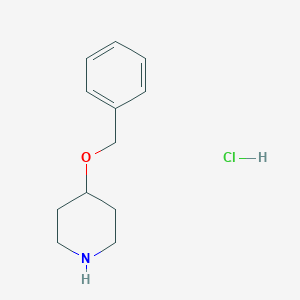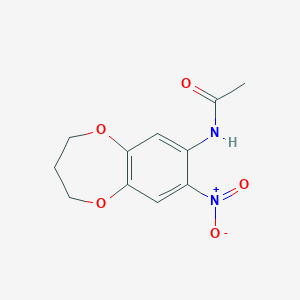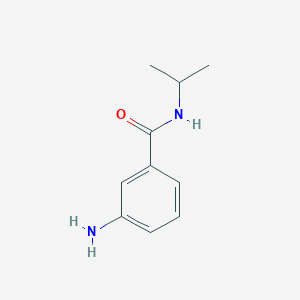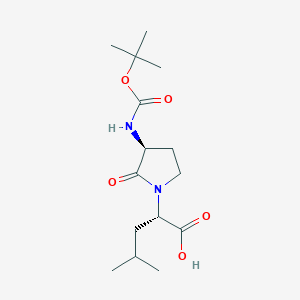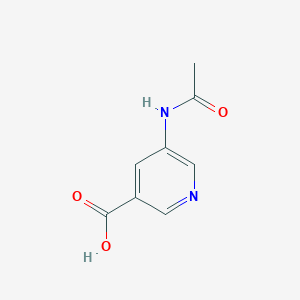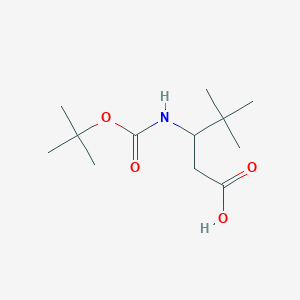
3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid is a chemical compound with the empirical formula C9H15NO5 . It is a solid substance . The tert-butoxycarbonyl (Boc) group is one of the more widely used amine protecting groups .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature. For instance, a series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Chemical Reactions Analysis
The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis for protection and deprotection of the amine functional group . The deprotection of the Boc group typically involves the use of trifluoroacetic acid (TFA) and can take several hours depending on the substrate .Scientific Research Applications
Catalytic Efficiency in Amino Protection
3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid plays a crucial role in the N-tert-butoxycarbonylation of amines, serving as an efficient amine protecting group essential for peptide synthesis. The process utilizes H3PW12O40 as a heterogeneous catalyst, offering an environmentally friendly approach with high yields and selectivity, avoiding competitive side products. This methodology is instrumental in chemoselectively producing N-Boc derivatives of chiral α-amino alcohols and esters, showcasing its utility in solid phase peptide synthesis and its resistance to catalytic hydrogenation and nucleophilic attacks, making it an ideal candidate for the synthesis of multifunctional targets (Heydari et al., 2007).
Asymmetric Synthesis and Enantioselectivity
The compound is employed in the asymmetric hydrogenation of enamine esters, leading to the synthesis of β-amino acid pharmacophores with high enantioselectivity. This process uses chiral ferrocenyl ligands and [Rh(COD)Cl]2, demonstrating the compound's pivotal role in generating amino esters with significant enantiomeric excess, which is further enhanced through crystallization or salt formation. This method underscores the compound's importance in creating enantiopure intermediates for pharmaceutical applications (Kubryk & Hansen, 2006).
Role in Anticancer Agent Design
Functionalized amino acid derivatives, including those derived from this compound, have been synthesized and evaluated for their potential as anticancer agents. These compounds exhibit cytotoxicity against various human cancer cell lines, highlighting the compound's utility in medicinal chemistry for the design of new anticancer drugs (Kumar et al., 2009).
Advancements in Peptide Synthesis
The compound contributes to the development of novel methodologies for peptide synthesis, including solid-phase synthesis techniques. It serves as a versatile building block for the introduction of protective groups, facilitating the synthesis of complex peptides and biologically active compounds. This showcases the compound's versatility and its role in expanding the toolkit available for peptide and protein engineering (Gaehde & Matsueda, 2009).
Mechanism of Action
Target of Action
It’s known that boc-protected amino acids are commonly used in peptide synthesis .
Mode of Action
The compound is a Boc-protected amino acid. The Boc group serves as a protective group for the amino function during peptide synthesis . The Boc group can be removed under acidic conditions, revealing the amino group for further reactions . This deprotection process is an essential step in peptide synthesis .
Biochemical Pathways
The compound plays a role in the synthesis of peptides. It’s used as a starting material in dipeptide synthesis . The Boc group protects the amino function during the synthesis process, preventing unwanted reactions . After the desired peptide bond formation, the Boc group is removed, allowing for further elongation of the peptide chain .
Pharmacokinetics
In this case, the Boc group may affect the compound’s bioavailability until it’s removed during peptide synthesis .
Result of Action
The primary result of the action of this compound is the formation of peptides through peptide synthesis . The Boc group’s presence allows for selective reactions to occur at the desired sites, leading to the formation of specific peptide sequences .
Action Environment
The action of this compound is influenced by the reaction conditions, particularly the pH. The Boc group is stable under basic and neutral conditions but can be removed under acidic conditions . Therefore, the pH of the reaction environment plays a crucial role in the compound’s action. Additionally, the compound’s action can be influenced by the presence of other reactants and catalysts .
Properties
IUPAC Name |
4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)8(7-9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOMHEYOQWPVEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589243 |
Source


|
| Record name | 3-[(tert-Butoxycarbonyl)amino]-4,4-dimethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856417-59-9 |
Source


|
| Record name | 3-[(tert-Butoxycarbonyl)amino]-4,4-dimethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
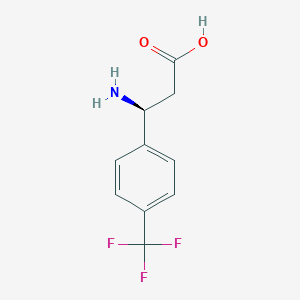

![[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine](/img/structure/B113029.png)
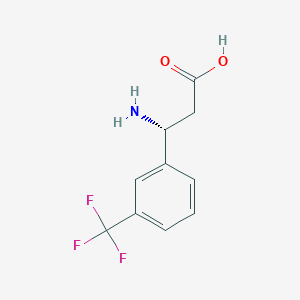
![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B113032.png)
